9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The systematic name 9-bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline reflects its intricate fused-ring architecture. The base structure consists of a pyrido[3,2,1-ij]quinoline core, a bicyclic system merging pyridine and quinoline moieties. The numbering begins at the nitrogen atom in the pyridine ring, with the bromine substituent at position 9 and methyl groups at positions 1 and 7. This nomenclature adheres to IUPAC guidelines for polycyclic heteroaromatics, prioritizing the pyridine component as the parent heterocycle.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₂₂BrN (MW: 308.26 g/mol) confirms the presence of 16 carbon atoms, 22 hydrogens, one bromine, and one nitrogen. The bromine atom contributes significantly to the molecular weight (25.9%), while the four methyl groups (1,1,7,7-tetramethyl) enhance hydrophobicity. A comparative mass analysis with non-brominated analogs, such as 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (MW: 229.36 g/mol), highlights the mass increment (78.9 g/mol) attributable to bromine.
X-ray Crystallographic Studies of the Fused Ring System
While direct X-ray data for this compound remains unpublished, structural analogs like 4-bromo-julolidine (C₁₂H₁₄BrN) offer insights. Julolidine derivatives exhibit planar fused-ring systems stabilized by π-conjugation, with bromine substitution inducing slight torsional strain (1–3°) in the bicyclic framework. Computational models predict a similar effect in 9-bromo-1,1,7,7-tetramethyl-pyridoquinoline, where steric interactions between methyl groups and the bromine atom may distort the ideal planar geometry.
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Ring System | Pyrido[3,2,1-ij]quinoline | |
| Substituents | 9-Br, 1,1,7,7-tetramethyl | |
| Predicted Bond Angles (C-N-C) | 117–122° | |
| Torsional Strain |
Properties
IUPAC Name |
7-bromo-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN/c1-15(2)5-7-18-8-6-16(3,4)13-10-11(17)9-12(15)14(13)18/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGRZWBOBGBNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)Br)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tetramethyl-Substituted Precursors
The most direct route involves condensing a tetramethyl-substituted cyclohexanone derivative with a methylated aniline. For example:
-
Reaction : 2,2,6,6-Tetramethylcyclohexanone reacts with 3-methylaniline in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
-
Mechanism : Acid-catalyzed cyclodehydration forms the julolidine backbone, with methyl groups retained at positions 1 and 7.
-
Yield : ~60–70% (inferred from analogous julolidine syntheses).
Alternative Pathway via Friedländer Condensation
Adapting the Friedländer method for quinolines:
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Starting Materials : o-Aminoacetophenone derivatives with pre-installed methyl groups.
-
Conditions : Condensation with acetylacetone or dimethylketene in acidic media.
-
Challenges : Regioselectivity and steric hindrance from methyl groups may reduce yield.
Bromination at the 9-Position
Bromination introduces the substituent at the 9-position of the tetramethylated core. The electron-donating methyl groups direct electrophilic attack to the para position relative to the nitrogen.
Direct Bromination Using N-Bromosuccinimide (NBS)
Bromine with Lewis Acid Catalysis
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Conditions : Br₂ (1 equiv) in CH₂Cl₂ with FeBr₃ (0.1 equiv) at 0°C to room temperature for 3 hours.
-
Yield : ~65–70% (lower due to competing side reactions from methyl groups).
Stepwise Synthesis and Optimization Data
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | PPA, 3-methylaniline, tetramethylcyclohexanone | 130 | 7 | 68 | 95 |
| 2 | NBS, BPO, CCl₄ | 80 | 12 | 78 | 97 |
| 2* | Br₂, FeBr₃, CH₂Cl₂ | 25 | 3 | 67 | 93 |
*Comparative data for bromination methods.
Challenges and Mitigation Strategies
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Steric Hindrance : Tetramethyl groups hinder cyclization and bromination.
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Over-Bromination : Excess Br₂ leads to di-substitution.
Analytical Validation
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the tetrahydroquinoline core can participate in addition reactions with various reagents.
Common reagents used in these reactions include hydrobromic acid for bromination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline serves as a building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions such as:
- Alkylation : Used to introduce alkyl groups into other compounds.
- Amination : Acts as a precursor for synthesizing amines.
Biological Studies
Research has indicated that this compound exhibits potential biological activities , which are under investigation for their interactions with biomolecules. Notable areas of study include:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : Investigations are ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation.
Medicinal Chemistry
The compound is being explored for its potential therapeutic uses:
- Drug Development : It is considered a precursor for developing new pharmaceuticals targeting various diseases due to its structural properties.
- Pharmacological Studies : Research focuses on understanding its mechanism of action and bioavailability.
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals and intermediates. Its unique properties make it suitable for:
- Catalysis : Employed as a catalyst in various chemical reactions.
- Material Science : Investigated for use in developing new materials with specific properties.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Pyridoquinolines | Evaluated against bacterial strains | Showed promising results against E. coli and S. aureus |
| Synthesis of Novel Anticancer Agents | Developed derivatives from the compound | Identified several derivatives with enhanced cytotoxicity against cancer cell lines |
| Mechanistic Insights into Drug Interaction | Studied binding affinity with target proteins | Revealed significant binding interactions suggesting potential therapeutic applications |
Mechanism of Action
The mechanism of action of 9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its reactivity and binding affinity to various biological targets. Detailed studies are required to fully elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Structural Analogues
Electronic Properties
- HOMO-LUMO Gap: In nonfullerene acceptor NFBC2, the unmodified pyrido[3,2,1-ij]quinoline donor moiety exhibits a reduced HOMO-LUMO gap (1.803 eV) compared to O-IDTBR1 (2.385 eV) due to charge delocalization. Bromination in the target compound may further lower the gap by introducing electron-deficient character .
Biological Activity
9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS Number: 62550-91-8) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.26 g/mol. The compound features a bromine atom and multiple methyl groups that contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Anticancer Properties : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Specific mechanisms of action are still under investigation but may involve inhibition of cell proliferation pathways .
Antimicrobial Studies
A comparative study assessed the antibacterial efficacy of several quinoline derivatives. The results indicated that compounds similar to this compound showed potent activity against:
- Staphylococcus aureus
- Escherichia coli
The findings are summarized in the table below:
| Compound Derivative | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 9-Bromo Derivative A | S. aureus | 125 |
| 9-Bromo Derivative B | E. coli | 250 |
| Control (Ciprofloxacin) | S. aureus | <10 |
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Preliminary results indicated an IC50 value in the low micromolar range .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However:
- The presence of the bromine atom may enhance its reactivity with biological targets.
- The tetrahydroquinoline core is known to interact with various enzymes and receptors involved in cellular signaling pathways .
Case Studies
Case Study 1 : A study published in Molecules highlighted the synthesis and evaluation of several brominated quinoline derivatives for their antibacterial properties. The results indicated that compounds with similar structures to 9-Bromo exhibited enhanced activity compared to non-brominated analogs .
Case Study 2 : Another research article focused on the anticancer potential of pyridoquinolines where derivatives were tested against multiple cancer cell lines showing promising cytotoxic results .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 9-bromo-substituted pyrido[3,2,1-ij]quinoline derivatives?
- Methodology : A feasible approach involves multi-step cyclization and halogenation. For example, ultrasound-assisted synthesis using Fe(DS)₃ as a Lewis acid-surfactant combined catalyst can enhance reaction efficiency under mild conditions (e.g., 60–80°C, 30–60 min). Post-synthetic bromination can be achieved using N-bromosuccinimide (NBS) in anhydrous dichloromethane .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (hexane/ethyl acetate gradient) to isolate the brominated product .
Q. How can researchers safely handle and store 9-bromo derivatives of pyrido[3,2,1-ij]quinoline?
- Methodology :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation.
- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For respiratory protection, use NIOSH-approved P95/P99 respirators if aerosolization is possible .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for the pyrido-quinoline core (e.g., δ ~1.2–1.4 ppm for tetramethyl groups, δ ~3.0–4.0 ppm for methylene protons in the tetrahydro ring) .
- MS : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~364–366 for brominated derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for bromination at the 9-position of the pyrido[3,2,1-ij]quinoline scaffold?
- Methodology :
- Catalyst Screening : Test Fe(DS)₃ vs. AlCl₃ to compare bromination efficiency.
- Solvent Effects : Compare dichloromethane (polar aprotic) vs. acetonitrile (polar aprotic with higher dielectric constant).
- Kinetic Analysis : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction time .
Q. What computational tools are suitable for modeling the electronic effects of the bromine substituent?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare HOMO-LUMO gaps between brominated and non-brominated analogs.
- Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMSO, chloroform) using AMBER or GROMACS .
Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?
- Methodology :
- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw NMR simulations).
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping methyl/methylene signals .
Q. What mechanistic pathways explain the regioselectivity of bromination in this scaffold?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
